6-iodo-1H-quinazoline-2,4-dione

Kinase Inhibition Medicinal Chemistry Anticancer Drug Discovery

The 6-iodo substitution provides a unique synthetic advantage over other halogen analogs. Its highly reactive C-I bond is ideal for late-stage functionalization via Suzuki and Sonogashira couplings, enabling rapid library generation. This scaffold is a validated precursor for developing potent dual EGFR/VEGFR-2 kinase inhibitors, offering a direct pathway to compounds with activity against the T790M mutant. For R&D use only.

Molecular Formula C8H5IN2O2
Molecular Weight 288.04 g/mol
CAS No. 16353-27-8
Cat. No. B094332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-iodo-1H-quinazoline-2,4-dione
CAS16353-27-8
Molecular FormulaC8H5IN2O2
Molecular Weight288.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1I)C(=O)NC(=O)N2
InChIInChI=1S/C8H5IN2O2/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13)
InChIKeyNBSMJLABFCDYFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodo-1H-quinazoline-2,4-dione (CAS 16353-27-8): A Strategic Heterocyclic Scaffold for Kinase-Targeted Drug Discovery and Cross-Coupling Chemistry


6-Iodo-1H-quinazoline-2,4-dione is a halogenated heterocyclic building block belonging to the quinazoline-2,4-dione family . It is characterized by the presence of an iodine atom at the 6-position of the bicyclic core . This specific substitution pattern imparts distinct chemical reactivity and is a key structural feature in numerous kinase inhibitor research programs [1]. It is typically provided as a solid with a melting point greater than 300 °C .

6-Iodo-1H-quinazoline-2,4-dione (CAS 16353-27-8): Why Halogen Choice Dictates Reactivity and Biopotency in Quinazoline Research


In-class quinazoline-2,4-diones cannot be considered interchangeable. The selection of the 6-position halogen substituent is a critical determinant of both downstream synthetic utility and biological activity [1]. The 6-iodo analogue possesses unique physicochemical properties (e.g., larger atomic radius, polarizability) and reactivity that are distinct from its chloro, bromo, or unsubstituted counterparts . Critically, the 6-iodo scaffold is the validated precursor for generating highly potent dual EGFR/VEGFR-2 kinase inhibitors, a profile not inherent to other halogen analogs, which would necessitate a divergent and likely suboptimal synthetic pathway [2].

A Data-Driven Rationale for Procuring 6-Iodo-1H-quinazoline-2,4-dione (CAS 16353-27-8)


The 6-Iodo Scaffold is a Validated Precursor for Sub-Nanomolar Dual Kinase Inhibition

Derivatives built upon the 6-iodo-1H-quinazoline-2,4-dione scaffold demonstrate exceptional potency as dual inhibitors of VEGFR-2 and EGFR kinases. This provides a high-value, evidence-based rationale for selecting the 6-iodo core over other 6-halogen or unsubstituted analogs, which do not have the same established pathway to dual inhibition [1].

Kinase Inhibition Medicinal Chemistry Anticancer Drug Discovery

The 6-Iodo Scaffold Demonstrates Potent Anticancer Activity Across Multiple Cell Lines

Optimized derivatives of the 6-iodoquinazoline-2,4-dione core show significant anticancer effects against a panel of human cancer cell lines, further supporting the strategic value of this specific scaffold. While this is not a direct comparison of the parent compound to other halogen analogs, it provides strong class-level evidence for the 6-iodo scaffold's potential [1].

Oncology Cytotoxicity Cell-based Assays

6-Iodo Substituent Confers Superior Reactivity in Cross-Coupling Reactions

The iodine atom at the 6-position serves as an excellent synthetic handle for further derivatization. The C-I bond is significantly more reactive in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) compared to the C-Cl, C-Br, or C-H bonds present in other common analogs . This provides a practical advantage in synthesis and diversification.

Synthetic Chemistry Cross-Coupling Late-Stage Functionalization

High-Yielding and Reproducible Synthesis from Readily Available Starting Materials

The synthesis of the target compound is well-documented and robust, proceeding in high yield from 2-amino-5-iodobenzoic acid and urea. This contrasts with the potential need for more forcing or lower-yielding conditions that might be required for other derivatives, ensuring reliable and cost-effective access to the core scaffold .

Process Chemistry Synthetic Methodology Scale-up

Recommended Research Applications for 6-Iodo-1H-quinazoline-2,4-dione (CAS 16353-27-8) Based on Empirical Evidence


Design and Synthesis of Next-Generation Dual VEGFR-2/EGFR Kinase Inhibitors

This compound is the ideal starting material for medicinal chemistry programs aimed at developing novel dual kinase inhibitors. The evidence demonstrates that the 6-iodoquinazoline scaffold can be elaborated into compounds with potent, balanced activity against both VEGFR-2 and EGFR, including the clinically relevant T790M mutant [1]. Researchers should use this core to explore novel N-alkyl substitutions and other modifications to optimize potency and selectivity [1].

A Preferred Building Block for Diversity-Oriented Synthesis via Cross-Coupling

Leverage the highly reactive C-I bond for efficient late-stage functionalization. The 6-iodo substituent enables the introduction of a vast array of aryl, heteroaryl, and alkynyl groups via well-established Suzuki, Sonogashira, and other cross-coupling methodologies. This allows for the rapid generation of structurally diverse compound libraries for hit-to-lead or lead optimization campaigns .

Internal Standard or Synthetic Intermediate in Radiolabeling Studies

The presence of the iodine atom makes this compound a candidate for use as a synthetic precursor in the development of radiolabeled analogs, such as those containing 123I, 124I, or 125I. These analogs are valuable tools in drug metabolism and pharmacokinetic (DMPK) studies and for in vivo imaging applications like SPECT or PET [2].

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